S-benzyl 2-aminoethanethioate
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Overview
Description
S-benzyl 2-aminoethanethioate: is an organic compound with the molecular formula C₉H₁₁NOS It is a derivative of ethanethioic acid, where the amino group is substituted at the second carbon, and the thiol group is protected by a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-benzyl 2-aminoethanethioate typically involves the reaction of aminothioacetic acid with benzyl chloride under basic conditions. The reaction proceeds as follows:
- The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.
- The product is isolated by filtration and purified using standard techniques such as recrystallization or column chromatography.
Aminothioacetic acid: is dissolved in a suitable solvent such as tetrahydrofuran (THF).
Benzyl chloride: is added dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-benzyl 2-aminoethanethioate can undergo oxidation reactions, where the thiol group is oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve nucleophiles like sodium hydride (NaH) or bases like sodium hydroxide (NaOH).
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: S-benzyl 2-aminoethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: this compound has potential applications in drug development. Its derivatives are explored for their therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of S-benzyl 2-aminoethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- S-methyl 2-aminoethanethioate
- S-ethyl 2-aminoethanethioate
- S-phenyl 2-aminoethanethioate
Comparison: S-benzyl 2-aminoethanethioate is unique due to the presence of the benzyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. Compared to its methyl, ethyl, and phenyl counterparts, the benzyl derivative may exhibit different reactivity and biological activity, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
S-benzyl 2-aminoethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAXNWQOYLLMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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